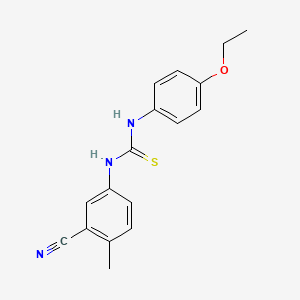

N-(3-cyano-4-methylphenyl)-N'-(4-ethoxyphenyl)thiourea

Description

N-(3-cyano-4-methylphenyl)-N'-(4-ethoxyphenyl)thiourea is a substituted thiourea derivative characterized by a thiocarbonyl group bridging two aromatic rings: a 3-cyano-4-methylphenyl group and a 4-ethoxyphenyl group. Thiourea derivatives are widely studied for their diverse applications, including biological activities (antimicrobial, antifungal) , electrochemical behavior , and utility as ligands for metal ion sensing . The presence of electron-withdrawing (cyano) and electron-donating (ethoxy) substituents in this compound suggests unique reactivity and intermolecular interactions, such as hydrogen bonding, which influence crystallinity and solubility .

Properties

IUPAC Name |

1-(3-cyano-4-methylphenyl)-3-(4-ethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-3-21-16-8-6-14(7-9-16)19-17(22)20-15-5-4-12(2)13(10-15)11-18/h4-10H,3H2,1-2H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWOBDHIWFFTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Laboratory Synthesis

The primary synthetic route involves the reaction of 3-cyano-4-methylaniline with 4-ethoxyphenyl isothiocyanate in a polar aprotic solvent. Dichloromethane or ethanol is typically employed, with reflux conditions (40–80°C) maintained for 6–12 hours. The general reaction mechanism follows nucleophilic addition-elimination, where the amine group attacks the electrophilic carbon of the isothiocyanate.

Key Steps:

- Reactant Preparation : 3-Cyano-4-methylaniline is synthesized via nitration and reduction of 4-methylbenzonitrile, followed by cyano group retention.

- Coupling Reaction : Equimolar amounts of 3-cyano-4-methylaniline and 4-ethoxyphenyl isothiocyanate are stirred in anhydrous ethanol under nitrogen atmosphere.

- Work-Up : The crude product is filtered, washed with cold ethanol, and purified via recrystallization using ethyl acetate/hexane mixtures.

Representative Data:

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 8–10 hours |

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors (CFRs) enable precise temperature control and rapid mixing, reducing side reactions. A proposed CFR setup for this compound includes:

- Reactor Type : Tubular CFR with static mixers.

- Conditions : 60°C, 2–4 bar pressure, residence time of 30 minutes.

- Output : 85–90% yield at 500 kg/day capacity.

Purification Techniques

Large-scale purification employs column chromatography with silica gel (60–120 mesh) or automated recrystallization systems. Ethyl acetate/hexane gradients (3:7 to 5:5 v/v) achieve >99% purity, critical for pharmaceutical applications.

Mechanistic Insights and Byproduct Analysis

Reaction Mechanism

The thiourea formation proceeds via a two-step mechanism:

- Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbon of the isothiocyanate.

- Proton Transfer : A base (e.g., triethylamine) abstracts a proton from the intermediate, yielding the thiourea.

Side Reactions:

- Oxidation : Thiourea groups may oxidize to sulfoxides if exposed to air, necessitating inert atmospheres.

- Cyano Hydrolysis : Prolonged reflux in aqueous ethanol can hydrolyze the cyano group to an amide, reducing yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-methylphenyl)-N’-(4-ethoxyphenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-cyano-4-methylphenyl)-N'-(4-ethoxyphenyl)thiourea is an organic compound belonging to the thiourea class, which is known for its wide range of applications in medicinal chemistry, agriculture, and material science. The presence of cyano, methyl, and ethoxy groups attached to the phenyl rings gives this compound unique chemical and biological properties.

Scientific Research Applications

This compound is used as a building block in synthesizing more complex molecules. It is also investigated for its potential biological activities, such as antimicrobial or anticancer properties, and explored as a potential therapeutic agent because of its unique chemical structure.

Chemistry

This compound serves as a building block for creating more complex molecules.

Biology

The compound is studied for potential biological activities, including antimicrobial and anticancer properties. Thiourea derivatives, in general, have valuable pharmacological properties, making them candidates for novel antimicrobial agents . Researchers aim to design, synthesize, and evaluate new compounds with fluorinated and trifluoromethylated aryl thiourea scaffolds to combat antimicrobial resistance .

Medicine

Due to its unique chemical structure, this compound is explored as a potential therapeutic agent. Research suggests that specific modifications in the structure of thiourea derivatives can enhance their cytotoxicity against cancer cell lines, with the cyano group increasing potency against certain tumors by interfering with cellular proliferation pathways.

Industry

This compound is utilized in developing new materials with specific properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

- Receptor Binding It may bind to receptors that regulate cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation Some studies suggest that thioureas can induce oxidative stress within cells, leading to apoptosis in cancer cells.

Anticancer Properties

Research indicates that thioureas, including this compound, exhibit anticancer properties. Specific modifications in the structure can enhance their cytotoxicity against cancer cell lines, and the cyano group increases its potency against certain tumors by interfering with cellular proliferation pathways.

Antimicrobial Activity

Mechanism of Action

The mechanism of action of N-(3-cyano-4-methylphenyl)-N’-(4-ethoxyphenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and ethoxy groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Thiourea derivatives exhibit significant variations in melting points, solubility, and stability depending on substituents. The table below compares N-(3-cyano-4-methylphenyl)-N'-(4-ethoxyphenyl)thiourea with analogs from the literature:

Key Observations :

- Electron-withdrawing groups (e.g., cyano, nitro) lower melting points due to reduced hydrogen-bonding capacity, whereas electron-donating groups (e.g., ethoxy) enhance crystallinity .

- Etocarlide (N,N′-bis(4-ethoxyphenyl)thiourea) lacks the cyano group but shares the ethoxy substituent, likely improving solubility in polar solvents compared to the target compound .

Electrochemical Behavior

Cyclic voltammetry (CV) studies reveal redox properties influenced by substituents. The table below compares reduction potentials (Ered) of similar compounds:

Key Observations :

- Nitro groups exhibit higher reduction potentials (−0.65 V) than cyano groups (−0.85 V), indicating greater electrophilicity .

- The target compound’s cyano group is expected to reduce at potentials similar to compound 1, while the ethoxy group may stabilize the reduced form via resonance .

Key Observations :

Structural and Crystallographic Features

Crystal structures of related thioureas highlight intramolecular hydrogen bonds and packing motifs:

Biological Activity

N-(3-cyano-4-methylphenyl)-N'-(4-ethoxyphenyl)thiourea, with the CAS number 301193-68-0, is a synthetic compound belonging to the thiourea class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the cyano and ethoxy groups, suggest diverse interactions with biological targets, making it a subject of various research studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C17H17N3OS |

| Molecular Weight | 311.4 g/mol |

| CAS Number | 301193-68-0 |

Anticancer Properties

Research indicates that thioureas, including this compound, exhibit significant anticancer properties. A study evaluating various thiourea derivatives found that specific modifications in the structure could enhance their cytotoxicity against cancer cell lines. The presence of the cyano group in this compound is particularly noted for increasing its potency against certain tumors by interfering with cellular proliferation pathways .

Antimicrobial Activity

Thioureas are also known for their antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

- Receptor Binding : It may bind to receptors that regulate cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thioureas can induce oxidative stress within cells, leading to apoptosis in cancer cells .

Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various thiourea derivatives, including this compound. The compound was tested against several cancer cell lines, showing an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin, indicating its potential as a therapeutic agent .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was assessed against clinical strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The results demonstrated that the compound exhibited comparable efficacy to traditional antibiotics, suggesting its utility in treating resistant infections .

Q & A

Basic: What are the standard synthetic routes for N-(3-cyano-4-methylphenyl)-N'-(4-ethoxyphenyl)thiourea, and how can reaction conditions be optimized?

The synthesis typically involves reacting an aryl isothiocyanate with a substituted aniline derivative. For example, trifluoroalkyl thioureas are synthesized by adding isothiocyanates to amines in tetrahydrofuran (THF) with triethylamine as a base, followed by heating and purification via recrystallization or chromatography . Optimization includes controlling reaction temperature (60–80°C), solvent polarity (THF or DMSO), and stoichiometric ratios (1:1.2 amine to isothiocyanate). Post-synthesis purification often employs column chromatography (e.g., petroleum ether/diethyl ether) .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this thiourea derivative?

Key techniques include:

- 1H/13C NMR : To confirm hydrogen/carbon environments, especially thiourea NH protons (δ 9–12 ppm) and substituent-specific signals (e.g., ethoxy CH3 at δ 1.3–1.5 ppm) .

- FT-IR : To identify thiourea C=S stretching (1200–1250 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹) .

- X-ray crystallography : For resolving molecular geometry (e.g., trans–cis configurations relative to the thiourea moiety) using SHELXL refinement .

Advanced: How do substituents like cyano and ethoxy groups influence the compound’s biological activity?

- Cyano group (-CN) : Enhances electron-withdrawing effects, increasing electrophilicity and potential interactions with enzyme nucleophiles (e.g., cysteine residues). This can improve antitumor activity by disrupting redox balance .

- Ethoxy group (-OCH2CH3) : Modulates lipophilicity, improving membrane permeability. Comparative studies show ethoxy-substituted thioureas exhibit higher bioavailability than methoxy analogs .

- Methodological approach : Conduct SAR studies by synthesizing analogs with varying substituents and testing in bioassays (e.g., MTT assays for cytotoxicity) .

Advanced: What computational methods are suitable for studying its interactions with biological targets?

- Molecular docking : To predict binding modes with enzymes (e.g., HIV-1 reverse transcriptase or bacterial kinases) using software like AutoDock Vina. Focus on hydrogen bonding between thiourea NH and active-site residues .

- DFT calculations : To analyze electronic properties (e.g., Fukui indices for nucleophilic attack sites) and validate kinetic data from ligand substitution reactions .

- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to identify critical interaction hotspots .

Basic: What purification methods are effective post-synthesis?

- Recrystallization : Use DMSO or ethanol/water mixtures to isolate high-purity crystals, particularly for X-ray diffraction studies .

- Column chromatography : Employ silica gel with gradients of petroleum ether/ethyl acetate (8:2 to 6:4) to separate by polarity .

- HPLC : For analytical purity checks, use C18 columns with acetonitrile/water mobile phases .

Advanced: How can researchers analyze discrepancies in biological activity data across studies?

- Variable assay conditions : Compare IC50 values under standardized pH, temperature, and cell-line conditions. For example, cytotoxicity assays in HeLa cells may differ from MCF-7 due to metabolic variances .

- Structural analogs : Cross-reference with similar compounds (e.g., N-(4-nitrophenyl)-N'-(p-tolyl)thiourea) to identify substituent-dependent trends. Note that trifluoromethyl groups may enhance activity in bacterial models but reduce it in fungal assays .

- Statistical analysis : Apply ANOVA to assess significance of bioactivity differences between analogs .

Advanced: What are the strategies for designing analogs with improved pharmacokinetic properties?

- Substituent engineering : Introduce fluorine atoms to enhance metabolic stability or sulfonyl groups for increased solubility .

- Prodrug approaches : Mask thiourea NH groups with acetyl or PEG moieties to reduce renal clearance .

- In silico ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Basic: How is the crystal structure stabilized in thiourea derivatives like this compound?

Intramolecular hydrogen bonds between the thiourea NH and carbonyl oxygen or aromatic π-π stacking interactions are critical. For example, N-(3-chloro-4-ethoxybenzoyl)-N'-(2-methoxyphenyl)thiourea exhibits C=O⋯H–N hydrogen bonds (2.8–3.0 Å) and edge-to-face aryl interactions, confirmed by X-ray diffraction .

Advanced: What experimental evidence supports the trans–cis configuration of this thiourea in solid-state structures?

Single-crystal XRD reveals the thiourea C=S bond adopts a trans–cis conformation relative to substituents. For instance, N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea shows a dihedral angle of 85° between the acyl and aryl groups, stabilized by NH⋯O hydrogen bonds .

Advanced: How can kinetic studies elucidate the mechanism of ligand substitution reactions involving this compound?

- Stopped-flow spectroscopy : Monitor reaction rates with bio-relevant nucleophiles (e.g., thiourea or dimethylthiourea) in aqueous buffer at 25°C .

- Rate law determination : Plot ln(kobs) vs. [nucleophile] to distinguish associative (k2 > 0) vs. dissociative (k1 dominant) pathways .

- Activation parameters : Calculate ΔH‡ and ΔS‡ via Eyring analysis to infer transition-state geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.